molecular formula C8H14O4 B15439663 Butyl methyl propanedioate CAS No. 79546-83-1

Butyl methyl propanedioate

Cat. No.: B15439663
CAS No.: 79546-83-1
M. Wt: 174.19 g/mol
InChI Key: TWHYGPFXAZAPIG-UHFFFAOYSA-N
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Description

Butyl methyl propanedioate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

79546-83-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-O-butyl 1-O-methyl propanedioate

InChI

InChI=1S/C8H14O4/c1-3-4-5-12-8(10)6-7(9)11-2/h3-6H2,1-2H3

InChI Key

TWHYGPFXAZAPIG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of Mono-tert-butyl Malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to mono-tert-butyl malonate, a critical building block in pharmaceutical and fine chemical synthesis. The document details various methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the reaction pathways and workflows.

Introduction

Mono-tert-butyl malonate, also known as 3-(tert-butoxy)-3-oxopropanoic acid, is a valuable reagent in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two ester functionalities. The tert-butyl ester serves as a protecting group that can be selectively removed under acidic conditions, while the free carboxylic acid allows for a variety of chemical transformations. This differential reactivity is particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] This guide explores several prevalent methods for the preparation of mono-tert-butyl malonate from malonic acid and other readily available starting materials.

Synthetic Strategies and Quantitative Data

Several effective methods for the synthesis of mono-tert-butyl malonate have been developed, each with distinct advantages concerning yield, scalability, and reaction conditions. The primary approaches include the direct esterification of malonic acid with tert-butanol (B103910) using an activating agent, the reaction of malonic acid with isobutylene (B52900) catalyzed by a strong acid resin, and the alcoholysis of Meldrum's acid. A summary of the quantitative data from key methodologies is presented in Table 1.

MethodStarting MaterialsKey Reagents/CatalystSolventReaction TimeYield (%)Reference
Activator-Assisted Esterification Malonic acid, tert-butanolMethanesulfonyl chloride, Pyridine (B92270)Tetrahydrofuran (B95107)1 hour-[3]
Malonic acid, tert-butanolAcetic anhydride (B1165640), PyridineTetrahydrofuran5 hours67%[3]
Malonic acidDi-tert-butyl dicarbonate, PyridineTetrahydrofuran-48%[3]
Acid-Catalyzed Alkylation Malonic acid, IsobutyleneAmberlyst-15 strong acid cation exchange resintert-Butyl acetate (B1210297)40 hours96%[4]
From Meldrum's Acid Meldrum's acid, tert-ButanolNonetert-Butanol5 hoursNearly quantitative[5]

Table 1: Comparison of Synthetic Methods for Mono-tert-butyl Malonate.

Experimental Protocols

This section provides detailed experimental procedures for the most common and effective synthetic routes to mono-tert-butyl malonate.

Method 1: Activator-Assisted Esterification of Malonic Acid

This method involves the activation of malonic acid in the presence of tert-butanol and a base. Different activating agents can be employed, with acetic anhydride being a common choice.[3]

Protocol using Acetic Anhydride:

  • To a solution of malonic acid (5.2 g, 50 mmol) in tetrahydrofuran (40 ml), add pyridine (9.49 g, 62 mmol) and tert-butanol (10 ml, 106 mmol) and stir the mixture.

  • Cool the mixture to 0°C.

  • Add acetic anhydride (6.13 g, 60 mmol) dropwise over 20 minutes.

  • Stir the reaction mixture for 10 minutes at 0°C and then for 5 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add methylene (B1212753) chloride (30 ml) and water (10 ml).

  • Adjust the pH of the mixture to 10-11 with a 30% aqueous solution of sodium hydroxide (B78521) and stir for one hour at room temperature.

  • Separate the aqueous layer and wash it three times with methylene chloride (10 ml).

  • Adjust the pH of the aqueous layer to 2.5 with 6N hydrochloric acid.

  • Extract the aqueous layer four times with methylene chloride (30 ml).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to obtain crude mono-tert-butyl malonate.

  • Concentrate the crude product under reduced pressure to remove acetic acid and obtain the substantially pure compound (5.37 g, 67% yield).[3]

Method 2: Acid-Catalyzed Reaction of Malonic Acid with Isobutylene

This procedure utilizes a heterogeneous acid catalyst, which simplifies purification and allows for catalyst recycling.[4]

Protocol using Amberlyst-15:

  • Add malonic acid (100g) to tert-butyl acetate (400g).

  • Add pretreated Amberlyst-15 strong acid cation exchange resin (4-8% by weight of malonic acid) to the mixture.

  • Cool the system to -20°C to -10°C.

  • Introduce isobutylene gas (53.9g) at this low temperature.

  • After the introduction of isobutylene is complete, seal the reaction system.

  • Heat the mixture to 10°C and maintain the reaction at this temperature for 40 hours.

  • After the reaction is complete, filter the mixture to recover the catalyst. The catalyst can be reused in subsequent batches.

  • Wash the filtrate with a small amount of saturated saline solution.

  • Dry the organic phase and concentrate it to obtain high-purity mono-tert-butyl malonate (147.6g, 96% yield).[4]

Method 3: Synthesis from Meldrum's Acid

The reaction of Meldrum's acid with tert-butanol offers a simple and high-yielding route to the desired product.[5]

Protocol:

  • Reflux Meldrum's acid in tert-butanol for 5 hours. This results in the nearly quantitative conversion of the starting material to mono-tert-butyl malonate.[5]

  • The crude product is often of sufficient purity for many applications. For further purification, the product can be converted to its crystalline ammonium (B1175870) salt and then liberated by acidification.[5]

Visualizing the Synthesis

To further elucidate the processes described, the following diagrams illustrate the chemical reaction and a general experimental workflow.

Caption: Activator-assisted esterification of malonic acid.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of mono-tert-butyl malonate can be achieved through several efficient methods, with the choice of route often depending on the desired scale, available reagents, and required purity. The activator-assisted esterification of malonic acid provides a versatile laboratory-scale preparation, while the use of a heterogeneous acid catalyst with isobutylene offers a highly efficient and scalable process with simplified purification. For a straightforward and high-yielding synthesis, the reaction of Meldrum's acid with tert-butanol is an excellent option. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Methodological & Application

Application of Tert-Butyl Methyl Malonate in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: September 2025

Introduction

Tert-butyl methyl malonate is a valuable C3 building block in organic synthesis, particularly in the construction of complex chiral molecules destined for pharmaceutical applications. Its unique structural feature, possessing both a sterically demanding tert-butyl ester and a less hindered methyl ester, allows for selective transformations and the creation of chiral centers with high enantiopurity. This versatile reagent is instrumental in the synthesis of chiral α,α-dialkylmalonates, which are key intermediates for a variety of active pharmaceutical ingredients (APIs). The tert-butyl group can be selectively removed under acidic conditions, while the methyl group can be hydrolyzed under basic conditions, offering orthogonal protection that is crucial in multi-step synthetic sequences.

This document provides detailed application notes and protocols for the use of tert-butyl methyl malonate in the enantioselective synthesis of chiral building blocks, which are precursors to complex pharmaceutical agents.

Application in the Enantioselective Synthesis of Chiral α,α-Dialkylmalonates

A significant application of tert-butyl methyl malonate is in the asymmetric α-alkylation to produce chiral malonates with a quaternary stereocenter. These structures are pivotal in the synthesis of a range of pharmaceuticals. An efficient method for this transformation is through phase-transfer catalysis, which allows for high yields and excellent enantioselectivities.

Experimental Workflow

The general workflow for the synthesis of chiral α,α-dialkylmalonates using a derivative of tert-butyl methyl malonate is depicted below. This process involves the preparation of a suitable α-methylmalonate substrate followed by an enantioselective phase-transfer catalytic alkylation.

Caption: General workflow for the synthesis of chiral α,α-dialkylmalonates.

Quantitative Data Summary

The enantioselective phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various alkyl halides demonstrates high efficiency. The following table summarizes the yields and enantiomeric excess (ee) for the synthesis of different chiral α,α-dialkylmalonates.[1][2]

EntryAlkyl HalideProductYield (%)[1][2]ee (%)[1][2]
1Allyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-allyl-2-methylmalonate9996
2Benzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate7595
3p-Chlorobenzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate9898

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate) [2]

  • Preparation of α-methyl-malonate mono-tert-butyl ester:

    • To a stirred solution of α-methyl Meldrum's acid (2 g, 12.6 mmol) in tert-butanol (B103910) (30 mL), the mixture is refluxed for 12 hours.

    • The solvent is evaporated under reduced pressure to afford α-methyl-malonate mono-tert-butyl ester as a colorless oil (2.2 g, 99% yield).[1]

  • Coupling Reaction:

    • α-Methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (B156489) (626 mg, 3.16 mmol) are dissolved in 1,4-dioxane (B91453) (10.13 mL) under an argon atmosphere.

    • 4-Dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1,100 mg, 5.74 mmol) are added to the stirred solution.

    • The reaction mixture is stirred for 15 hours at room temperature.

    • Water (15 mL) is added to the reaction mixture.

    • The mixture is extracted with dichloromethane (B109758) (2 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

    • The residue is purified by column chromatography to afford the title compound.

Protocol 2: Enantioselective Phase-Transfer Catalytic Alkylation [1][2]

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral phase-transfer catalyst, 3 mg, 0.0033 mmol) in toluene (B28343) (216 µL) at room temperature, add the corresponding alkyl halide (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add 50% w/v aqueous potassium hydroxide (B78521) (36.4 µL, 0.324 mmol) to the mixture and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with brine (2 x 10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:EtOAc) to yield the chiral α,α-dialkylmalonate.

Protocol 3: Selective Hydrolysis of Chiral α,α-Dialkylmalonates [1][2]

  • Acidic Hydrolysis (cleavage of tert-butyl ester):

    • Dissolve the chiral α,α-dialkylmalonate (e.g., 1-(tert-butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA) and stir the mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent and excess TFA to obtain the corresponding chiral malonic monoacid. A 93% yield has been reported for this transformation.[1]

  • Basic Hydrolysis (cleavage of diphenylethyl ester):

    • Dissolve the chiral α,α-dialkylmalonate in methanol.

    • Add 1N potassium hydroxide (KOH) solution.

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, acidify the reaction mixture with HCl.

    • Extract the product with a suitable organic solvent.

    • Dry and concentrate the organic phase to yield the chiral malonic monoacid. Yields of 94-98% have been reported for this type of hydrolysis.[1]

Logical Relationship of Selective Hydrolysis

The orthogonal protecting group strategy is a key advantage of using tert-butyl methyl malonate derivatives. The differential reactivity of the two ester groups allows for selective deprotection, providing access to two different chiral malonic monoacid intermediates from a single chiral dialkylmalonate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-Butyl Methyl Malonate Alkylation

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of tert-butyl methyl malonate.

Frequently Asked Questions (FAQs)

1. What is the general procedure for the alkylation of tert-butyl methyl malonate?

The alkylation of tert-butyl methyl malonate is a variation of the malonic ester synthesis. The process involves the deprotonation of the acidic α-carbon of the malonate ester by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an S\textsubscript{N}2 reaction to form the C-alkylated product. The reaction is typically followed by aqueous work-up and purification.

2. What are common bases used for the deprotonation of tert-butyl methyl malonate, and what are their recommended concentrations?

A variety of bases can be used for the deprotonation of tert-butyl methyl malonate. The choice of base can significantly impact the reaction yield and selectivity. Common bases include potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), sodium ethoxide, and sodium hydride (NaH). Stronger bases like NaH are often used to ensure complete deprotonation. In phase-transfer catalysis (PTC) conditions, a 50% w/v aqueous solution of KOH is frequently employed.

3. Which solvents are suitable for this reaction?

The choice of solvent is crucial for the success of the alkylation reaction. Common solvents include toluene, acetonitrile, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH₂Cl₂). Toluene is often a good choice, particularly in phase-transfer catalysis setups. The use of anhydrous solvents is recommended, especially when using moisture-sensitive bases like NaH.

4. What is the typical temperature range for the alkylation of tert-butyl methyl malonate?

The optimal reaction temperature depends on the specific base, solvent, and alkylating agent used. Reactions can be performed at temperatures ranging from -60°C to reflux. Lower temperatures, such as -40°C, have been shown to improve enantioselectivity in certain chiral alkylations. For standard alkylations, room temperature or slightly elevated temperatures are often sufficient.

5. How can I monitor the progress of the reaction?

The progress of the alkylation reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to observe the disappearance of the starting material (tert-butyl methyl malonate) and the appearance of the product.

Troubleshooting Guide

Low or No Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I fix this?

Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the malonic ester.

    • Solution: Switch to a stronger base, such as sodium hydride (NaH). Ensure the base is fresh and has been handled under appropriate inert conditions if it is air or moisture-sensitive.

  • Inactive Alkylating Agent: The alkyl halide may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify the existing one before use.

  • Unsuitable Reaction Temperature: The reaction temperature may be too low, leading to a very slow reaction rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Conversely, if the temperature is too high, it could lead to decomposition of the product or starting materials.

  • Hydrolysis of the Ester: The presence of water in the reaction

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Butyl Methyl Propanedioate

Author: BenchChem Technical Support Team. Date: September 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidance for handling Butyl methyl propanedioate (also known as tert-Butyl Methyl Malonate). Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side-shields or GogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.
Skin Protection Protective GlovesChemically resistant gloves (e.g., Butyl rubber). Inspect prior to use.
Lab Coat/Protective ClothingTo prevent skin exposure.
Respiratory Protection RespiratorType ABEK (EN14387) respirator filter is recommended. Use in a well-ventilated area or under a fume hood.[1]

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe mist or vapors.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • The material may darken in color during storage.[2]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental protection.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Soak up the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2][4]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Get medical attention if irritation develops or persists.[2][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[2][4]

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.